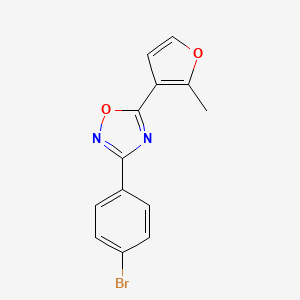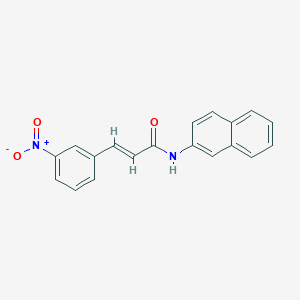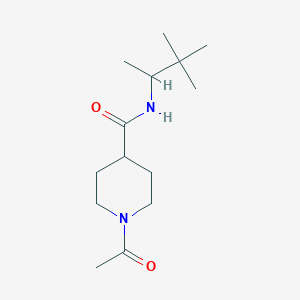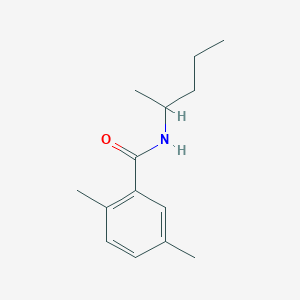
3-(4-Bromophenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group and a 2-methylfuran group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with 2-methylfuran-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromophenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include furanones and other oxidized derivatives.
Reduction Reactions: Products include dihydrofurans and other reduced derivatives.
Applications De Recherche Scientifique
3-(4-Bromophenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The bromophenyl and methylfuran groups contribute to the compound’s lipophilicity and electronic properties, influencing its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole
- 3-(4-Fluorophenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole
- 3-(4-Methylphenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole
Uniqueness
3-(4-Bromophenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and biological activity. The combination of the bromophenyl and methylfuran groups also imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2/c1-8-11(6-7-17-8)13-15-12(16-18-13)9-2-4-10(14)5-3-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGNDXLOJYAVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NC(=NO2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzeneacetamide, N-[3-(acetyloxy)phenyl]-](/img/structure/B5285234.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5285255.png)
![2-ethoxy-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}benzamide](/img/structure/B5285259.png)
![N-[1-(2-pyrazinyl)-4-piperidinyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5285262.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5285270.png)

![N-cyclopropyl-1'-{2-[(1-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}-1,4'-bipiperidine-3-carboxamide](/img/structure/B5285283.png)

![3-(2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5285306.png)
![N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-oxo-N-(oxolan-2-ylmethyl)-6,7-dihydro-5H-1-benzofuran-3-carboxamide](/img/structure/B5285308.png)

![N-(3-{N-[hydroxy(phenyl)acetyl]ethanehydrazonoyl}phenyl)cyclohexanecarboxamide](/img/structure/B5285321.png)
![2-{[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]carbonyl}-5-methoxypyridin-4(1H)-one](/img/structure/B5285326.png)
![5-(4-methoxybenzylidene)-3-[3-oxo-3-(3-phenyl-1-pyrrolidinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5285334.png)
